(6-TERT-BUTYL-1,1-DIMETHYL-INDAN-4-YL)-ACETIC ACID
Overview
Description
(6-TERT-BUTYL-1,1-DIMETHYL-INDAN-4-YL)-ACETIC ACID is a chemical compound with the molecular formula C16H22O2. It is also known by other names such as 6-tert-butyl-1,1-dimethyl-4-indancarboxylic acid . This compound is characterized by its indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of tert-butyl and dimethyl groups on the indane ring enhances its chemical stability and reactivity.
Preparation Methods
The synthesis of (6-TERT-BUTYL-1,1-DIMETHYL-INDAN-4-YL)-ACETIC ACID typically involves several steps:
Starting Materials: The synthesis begins with tert-butylbenzene and isoprene.
Reaction Conditions: These starting materials are reacted in the presence of sulfuric acid as a catalyst. The reaction proceeds through a series of steps including alkylation and cyclization to form the indane structure.
Acetylation: The resulting intermediate is then acetylated to introduce the acetic acid functional group.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
Chemical Reactions Analysis
(6-TERT-BUTYL-1,1-DIMETHYL-INDAN-4-YL)-ACETIC ACID undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-TERT-BUTYL-1,1-DIMETHYL-INDAN-4-YL)-ACETIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and perfumes due to its stable and pleasant odor.
Mechanism of Action
The mechanism of action of (6-TERT-BUTYL-1,1-DIMETHYL-INDAN-4-YL)-ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
(6-TERT-BUTYL-1,1-DIMETHYL-INDAN-4-YL)-ACETIC ACID can be compared with other similar compounds such as:
4-Acetyl-6-tert-butyl-1,1-dimethyl indan: This compound has a similar indane structure but with an acetyl group instead of an acetic acid group.
1,1-Dimethyl-6-tert-butyl-indan: Another related compound with slight variations in its functional groups and structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-16(2,3)12-8-11(9-15(18)19)13-6-7-17(4,5)14(13)10-12/h8,10H,6-7,9H2,1-5H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWWZVIRTJZHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C=C(C=C21)C(C)(C)C)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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